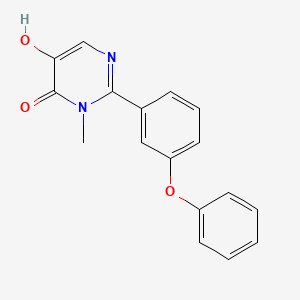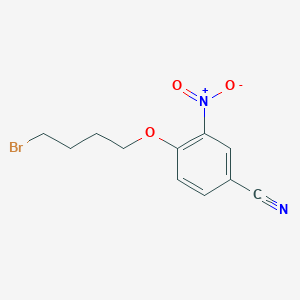
Tetradeca-9,12-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12E)-Tetradeca-9,12-dienal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of two double bonds in the 9th and 12th positions of a tetradeca (14-carbon) chain. This compound is known for its role in the pheromone systems of certain insects, particularly moths, where it acts as a sex attractant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12E)-tetradeca-9,12-dienal can be achieved through several methods. One common approach involves the cross-coupling of alkynyl cuprate with crotyl halides . This method is stereodirectional, ensuring the correct configuration of the double bonds. The reaction typically requires specific conditions such as the presence of lithium homocuprate and crotyl chloride or bromide .
Industrial Production Methods
Industrial production of (9Z,12E)-tetradeca-9,12-dienal often involves large-scale synthesis using similar cross-coupling techniques. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
(9Z,12E)-Tetradeca-9,12-dienal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The double bonds in the compound can participate in various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include:
Carboxylic acids: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted alkenes: From substitution reactions.
Aplicaciones Científicas De Investigación
(9Z,12E)-Tetradeca-9,12-dienal has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in insect pheromone systems and its potential use in pest control.
Medicine: Investigated for its potential therapeutic properties and its role in biological signaling pathways.
Industry: Used in the production of fragrances and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (9Z,12E)-tetradeca-9,12-dienal involves its interaction with specific molecular targets, particularly in the context of insect pheromone systems. The compound binds to olfactory receptors in male moths, triggering a signaling cascade that leads to behavioral responses such as attraction to the female moths .
Comparación Con Compuestos Similares
Similar Compounds
Tetradeca-9,12-dien-1-yl acetate: Another component of insect pheromones with similar structural features.
Octadeca-9,12-dienoic acid: A related compound with a longer carbon chain and similar double bond configuration.
Uniqueness
(9Z,12E)-Tetradeca-9,12-dienal is unique due to its specific role in insect pheromone systems and its distinct double bond configuration. This configuration is crucial for its biological activity and effectiveness as a pheromone .
Propiedades
Fórmula molecular |
C14H24O |
|---|---|
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
tetradeca-9,12-dienal |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3 |
Clave InChI |
XHXSPBYEQUMCKE-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC=CCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chloro-3-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13869733.png)
![2-[3-(Chloromethyl)phenyl]thiophene](/img/structure/B13869735.png)
![4-[(Pyridin-4-yl)ethynyl]benzaldehyde](/img/structure/B13869740.png)
![Imidazo[1,2-a]pyridine-2-carboxylic acid,3-(aminomethyl)-,methyl ester](/img/structure/B13869742.png)
![2-[(4-Chlorophenyl)hydrazinylidene]acetaldehyde](/img/structure/B13869750.png)


![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)

![Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13869777.png)



![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)
